Triethoxyamine

Übersicht

Beschreibung

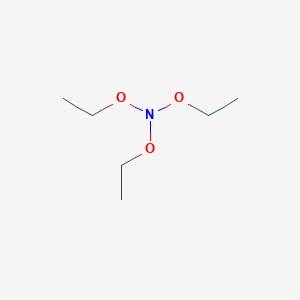

Triethoxyamine is an organic compound with the molecular formula C6H15NO3. It is a colorless liquid with a characteristic odor. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triethoxyamine can be synthesized through the alkylation of ammonia with ethanol. The reaction can be represented as follows:

NH3+3C2H5OH→N(C2H5)3+3H2O

This reaction typically requires high temperatures and pressures over a dehydration or dehydrogenation catalyst .

Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia with ethanol, N,N-diethylacetamide with lithium aluminum hydride, ethyl chloride with ammonia under heat and pressure, and gas-phase catalytic hydrogenation of acetonitrile .

Types of Reactions:

Oxidation: this compound can be oxidized by hydrogen peroxide to form this compound oxide.

Alkylation: It reacts with alkyl halides and dialkyl sulfates to form quaternary ammonium compounds.

Formation of Salts: Due to its alkyl substituents, this compound forms highly water-soluble salts with organic and inorganic acids.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

Alkylation: Alkyl halides and dialkyl sulfates are used under controlled conditions to prevent over-alkylation.

Salt Formation: Various organic and inorganic acids are used to form salts.

Major Products:

Oxidation: this compound oxide.

Alkylation: Quaternary ammonium compounds.

Salt Formation: Water-soluble salts.

Wissenschaftliche Forschungsanwendungen

Triethoxyamine has several applications in scientific research:

Antidepressant Drug Research: It is related to fluoxetine, a selective serotonin uptake inhibitor, and has been studied for its effectiveness in treating depression and obsessive-compulsive disorders.

Chemotherapy for Wilson Disease: Triethylenetetramine, a chemically related compound, is used as a chelator to reduce copper levels in Wilson Disease.

Organic Synthesis: It acts as a base and nucleophile in various organic reactions, including acylation and esterification.

Catalyst: It is used as a catalyst in reactions such as Steglich esterification and Knoevenagel condensation.

Corrosion Inhibitor: It forms protective films on metal surfaces to reduce oxidation and degradation.

Wirkmechanismus

Triethoxyamine exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Triethylamine: Similar in structure but differs in its applications and properties.

Triethanolamine: Used in the formulation of emulsifiers, thickeners, and detergents.

Triethylenetetramine: Used as a chelator in the treatment of Wilson Disease.

Uniqueness: Triethoxyamine is unique due to its specific applications in antidepressant drug research and chemotherapy for Wilson Disease. Its ability to act as a base, nucleophile, and catalyst in various organic reactions also sets it apart from similar compounds.

Biologische Aktivität

Triethoxyamine, a derivative of triethylamine, has garnered attention for its biological activity and potential applications in various fields, including medicine and toxicology. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound is primarily characterized by its amine functional group, which plays a crucial role in its biological activity. The compound is known to interact with various biological systems, influencing metabolic pathways and exhibiting neurotoxic effects.

- Monoamine Oxidase (MAO) Inhibition : Studies have shown that this compound inhibits MAO activity in the liver and brain, which can affect neurotransmitter levels and contribute to neurobehavioral changes in animal models .

- Sulfotransferase Activity : It also inhibits sulfotransferase activity toward certain substrates, indicating potential implications for drug metabolism and detoxification processes .

- Protein Synthesis Inhibition : In isolated hepatocytes, this compound has been observed to inhibit protein degradation and synthesis, leading to cellular stress responses such as lysosomal swelling .

Toxicological Profile

The toxicological profile of this compound reveals several adverse effects across different exposure routes:

Acute Toxicity

- Dermal Exposure : The dermal LD50 for rabbits is reported to be between 0.57-0.794 mL/kg, indicating significant acute toxicity via skin contact .

- Inhalation Toxicity : Inhalation studies in rodents have shown LD50 values ranging from 420 to 10,000 mg/m³, with respiratory irritation being a prominent effect at lower concentrations .

Chronic Effects

- Respiratory System : Long-term exposure has led to chronic inflammation of the lungs and nasal lesions characterized by turbinate necrosis and olfactory epithelial atrophy in rats .

- Ocular Effects : Severe ocular irritation was documented following prolonged exposure to concentrations as low as 50 ppm, resulting in corneal degeneration and potential visual disturbances in humans .

Metabolism and Excretion

This compound undergoes significant biotransformation in humans. Approximately 24% of the compound is converted into triethylamine-N-oxide (TEAO) during metabolism. This transformation varies widely among individuals (15-36%) and is primarily eliminated through urine . The average plasma half-life is about 3 hours post-exposure, suggesting rapid clearance from the body .

Case Studies

Several case studies highlight the biological activity of this compound:

- Occupational Exposure : A study involving workers exposed to this compound concentrations revealed symptoms such as blurred vision and ocular irritation at levels as low as 4 ppm. These findings underscore the compound's potential health risks in occupational settings .

- Animal Studies : In a two-week rat study, exposure to 400 ppm resulted in necrosis of turbinate bone and squamous metaplasia of respiratory epithelium. These findings indicate a dose-dependent relationship between exposure levels and severity of respiratory lesions .

Summary Table of Biological Effects

Eigenschaften

IUPAC Name |

(diethoxyamino)oxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSIZMPQSZKECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560750 | |

| Record name | Triethoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69914-53-0 | |

| Record name | Triethoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.